(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Description
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative featuring a hydroxyl group at the meta position of the phenyl ring. Its structure combines the strained cyclopropane ring with a polar phenolic moiety, conferring unique physicochemical and biological properties. These analogs are often intermediates for pharmaceuticals (e.g., Ticagrelor) or exhibit biological activity as antidepressants or enzyme modulators .
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-hydroxybenzaldehyde with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include the use of metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of cyclopropyl alcohols or alkanes.
Substitution: Formation of halogenated or aminated cyclopropane derivatives.
Scientific Research Applications
GPR88 Modulation
Recent studies have highlighted the potential of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid as a modulator of GPR88, a G protein-coupled receptor implicated in various neurological functions.
- Mechanism of Action : The compound acts as an agonist for GPR88, influencing signaling pathways associated with neuroprotection and mood regulation. Early structure-activity relationship studies indicate that modifications to the amine group can enhance receptor activity, suggesting avenues for further optimization .
Cancer Therapeutics
The compound's ability to selectively inhibit certain protein kinases presents promising applications in cancer therapy. Inhibition of kinases like CHK-1 has been associated with enhanced anti-tumor effects when combined with radiation therapy.
- Case Study : In a study focused on kinase inhibitors, compounds structurally related to this compound demonstrated significant cytotoxic effects in cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Notably, the resolution of racemic mixtures into enantiomers has been documented, enhancing the specificity of the compound for biological targets .
| Step | Description |
|---|---|
| 1 | Synthesis of racemic cyclopropanecarboxylic acid |
| 2 | Resolution using chiral amines to obtain (1R,2R) enantiomer |
| 3 | Characterization through NMR and mass spectrometry |
Diabetes Management
Research suggests that derivatives of cyclopropanecarboxylic acids may serve as modulators for GPR120, a receptor involved in glucose metabolism. This positions this compound as a potential candidate for diabetes treatment .
Neurological Disorders
Given its action on GPR88, there is potential for this compound in treating conditions like anxiety and depression. Ongoing studies aim to elucidate its effects on neurotransmitter systems and behavioral outcomes .
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, metabolic pathways, and synthetic utility of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid can be contextualized by comparing it to structurally related cyclopropanecarboxylic acid derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Physicochemical Properties
- LogP and Bioavailability : Methoxy and chloro substituents increase lipophilicity (higher LogP), whereas hydroxyl groups improve aqueous solubility. For example, the 2-methoxyphenyl derivative has a LogP of ~1.8, while the 3-hydroxyphenyl analog is expected to have a lower LogP .
Biological Activity
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is a compound with notable biological activity, primarily due to its unique structural features that facilitate interactions with various biological molecules. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a cyclopropane ring that provides conformational rigidity, enhancing its binding affinity to target proteins or enzymes. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing biological activity significantly.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Key mechanisms include:
- Hydrogen Bonding : The hydroxy group allows for hydrogen bonding with enzymes and receptors.
- π-π Interactions : The aromatic nature of the hydroxyphenyl group facilitates π-π stacking interactions with nucleobases and aromatic amino acids in proteins.
- Rigidity from Cyclopropane : The cyclopropane structure imparts a unique spatial orientation that can enhance selectivity in binding to biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways, including acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .
- Neurochemical Effects : The compound's interactions with neurotransmitter systems have been explored, indicating possible neuroprotective effects .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
| Mechanism | Details | Reference |
|---|---|---|
| Hydrogen Bonding | Interaction with enzyme active sites | |
| π-π Interactions | Stacking with aromatic residues in proteins | |
| Rigidity | Enhanced binding affinity due to cyclopropane structure |
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on ACC activity, researchers found that the compound significantly reduced enzyme activity in vitro. This inhibition was dose-dependent, highlighting its potential as a therapeutic agent for conditions related to lipid metabolism disorders.
Case Study 2: Antitumor Effects
A recent investigation into the antitumor properties of this compound revealed that it induces apoptosis in cancer cell lines. The study utilized both in vitro assays and in vivo models to demonstrate the efficacy of the compound in reducing tumor growth through modulation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, and how do stereochemical outcomes vary with different methods?
- Methodology : Cyclopropanation via diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II)) is commonly used to construct the cyclopropane ring. Stereoselectivity is controlled by chiral ligands or substrate preorganization . For the hydroxyphenyl group, nucleophilic aromatic substitution or Suzuki coupling may introduce the substituent post-cyclopropanation.
- Data Consideration : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Compare yields and ee values under varying catalyst systems (e.g., Rh vs. Cu).
Q. How can the purity and stereochemical integrity of this compound be validated?
- Techniques :
- NMR : H and C NMR to confirm cyclopropane ring geometry and hydroxyphenyl substitution (e.g., coupling constants ≈ 5–8 Hz for trans-cyclopropanes) .
- HPLC-MS : Reverse-phase HPLC with mass spectrometry to assess purity (>95%) and detect diastereomeric impurities .
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis if crystals are obtainable .
Q. What are the primary challenges in stabilizing this compound during storage?
- Stability Issues : The hydroxyl group may oxidize under ambient conditions.
- Mitigation Strategies : Store under inert gas (N/Ar) at −20°C in amber vials. Use antioxidants (e.g., BHT) in solution phases .
Advanced Research Questions
Q. How does the 3-hydroxyphenyl substituent influence the compound’s interaction with enzymatic targets compared to fluorinated analogs?
- Mechanistic Insight : The hydroxyl group may engage in hydrogen bonding with active-site residues (e.g., serine hydrolases), enhancing binding affinity. Fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) exhibit altered electronic profiles, reducing metabolic degradation but potentially weakening polar interactions .
- Experimental Design :
- Perform enzyme inhibition assays (e.g., IC determination) using purified targets.
- Compare kinetic parameters (, ) between hydroxyl- and fluoro-substituted derivatives .
Q. What computational strategies are effective in predicting the bioactivity of this compound against neurodegenerative disease targets?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with β-secretase (BACE1) or tau protein.
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- Validation : Correlate computational binding energies () with in vitro IC values from enzymatic assays.
Q. How do stereochemical inversions (e.g., 1R,2R vs. 1S,2S) affect metabolic pathways in in vivo models?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
